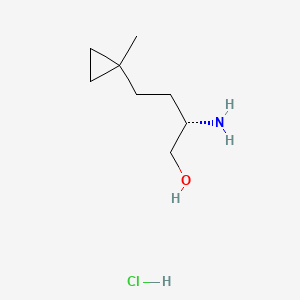

(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride

Description

The compound "(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride" is a chiral amino alcohol hydrochloride salt characterized by a 1-methylcyclopropyl substituent at the fourth carbon of the butanol backbone.

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(4-5-8)3-2-7(9)6-10;/h7,10H,2-6,9H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

LSJCXGKVFOEWBT-FJXQXJEOSA-N |

Isomeric SMILES |

CC1(CC1)CC[C@@H](CO)N.Cl |

Canonical SMILES |

CC1(CC1)CCC(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride

General Synthetic Strategy

The synthesis of chiral amino alcohol hydrochlorides like (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride typically involves:

- Introduction of the amino and hydroxyl groups in a stereocontrolled manner.

- Formation of the cyclopropyl substituent, often via cyclopropanation or ring transformation.

- Conversion to the hydrochloride salt for stability and isolation.

The key challenge is stereoselective synthesis to ensure the (2S)-configuration at the amino alcohol center.

Reported Synthetic Routes

Epoxide Ring Opening with Amines

A common approach to synthesize amino alcohols is the nucleophilic ring opening of epoxides with amines. According to a semi-synthesis study of related amino alcohol alkaloids, epoxides bearing cyclopropyl substituents were reacted with amines under elevated temperatures (80–90 °C) in solvents such as acetonitrile or 1,4-dioxane for 24 hours to yield the corresponding amino alcohols. This method allows for regio- and stereoselective introduction of the amino group adjacent to the hydroxyl.

Reaction conditions:

- Solvent: Acetonitrile or 1,4-dioxane

- Temperature: 80–90 °C

- Time: 24 hours

- Molar ratio: Epoxide to amine ~1:1.5

Work-up:

- Product isolation by extraction into acidic aqueous phase (6 M HCl).

- Basification with NaOH to pH ~11 to liberate free amino alcohol.

- Purification by recrystallization from isopropyl alcohol/diethyl ether.

This method is adaptable for cyclopropyl-substituted epoxides to yield (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol, which can be converted to its hydrochloride salt.

Hydrochloride Salt Formation via Acid Treatment

The hydrochloride salt is typically prepared by treating the free amino alcohol with aqueous hydrochloric acid. A patent describing the preparation of similar amino alcohol hydrochlorides, such as (S)-2-amino-1-propanol hydrochloride, outlines a procedure where the amino alcohol is reacted with 30–40% aqueous HCl under controlled temperature conditions (below 30 °C during addition, followed by reflux or autoclave heating) to yield the hydrochloride salt.

- Key steps:

- Slow addition of amino alcohol or precursor to aqueous HCl to keep temperature <30 °C.

- Heating under reflux (100 °C) for 15–60 hours or autoclave reaction at 90–140 °C under pressure.

- Removal of water by distillation to obtain viscous hydrochloride salt.

- pH adjustment and purification steps to isolate pure hydrochloride.

Though this patent focuses on (S)-2-amino-1-propanol hydrochloride, the methodology is applicable to structurally related amino alcohols like (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol.

Comparative Data Table of Preparation Methods

Analytical Characterization

The identity and purity of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride are confirmed by:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR (e.g., MeOD solvent, 500 MHz) shows characteristic signals for methyl, cyclopropyl, amino, and hydroxyl protons.

- ^13C NMR (125 MHz) confirms carbon environments including cyclopropyl carbons.

-

- Molecular ion peak consistent with molecular weight ~179.69 g/mol.

-

- Consistent with C, H, N, Cl content for the hydrochloride salt.

-

- Used to assess purity and enantiomeric excess.

For example, a related amino alcohol hydrochloride showed ^1H NMR signals at δ=1.35 (d, 3H), 3.41 (m, 1H), 3.60 (m, 1H), and 3.77 (m, 1H).

Research Findings and Notes

- The stereochemistry at the 2-position is crucial for biological activity and is controlled by the choice of starting materials and reaction conditions.

- The hydrochloride salt form improves stability and facilitates handling and storage.

- Reaction conditions such as temperature, solvent, and pH strongly influence yield and purity.

- The use of autoclave conditions can significantly reduce reaction time compared to reflux methods.

- Purification often involves crystallization from alcohol/ether mixtures to obtain white solid hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions may involve the conversion of the amino group to an amine or other reduced forms.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.

Scientific Research Applications

(2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.

Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: These may include enzymes, receptors, and ion channels that the compound binds to or modulates.

Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs identified in the evidence:

Key Observations:

- Cyclopropane vs. Methoxy/Fluorine Substituents: The target compound’s 1-methylcyclopropyl group introduces significant steric hindrance compared to the methoxy group in (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride . Cyclopropane rings are often used to mimic transition states in enzyme inhibition, whereas methoxy groups enhance solubility.

- Fluorine Content : The trifluoro-substituted analog () has a higher molecular weight (247.57 g/mol) and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

- Functional Group Diversity: The methylthio group in L-Methioninamide hydrochloride () introduces sulfur-based reactivity, while the ester group in the trifluoroethylamino compound () highlights versatility in prodrug design .

Comparison with Other Syntheses:

Stability and Reactivity

- Cyclopropane Stability : The 1-methylcyclopropyl group in the target compound may confer strain-induced reactivity, making it susceptible to ring-opening under acidic or oxidative conditions. This contrasts with the stable trifluoromethyl groups in ’s compound .

- Salt Formation : Hydrochloride salts (common in all compounds) enhance crystallinity and stability but may require careful pH control during synthesis .

Biological Activity

The compound (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol; hydrochloride (CAS 2891581-46-5) is a chiral amino alcohol with significant biological activity. Its unique structure, characterized by the presence of a methylcyclopropyl group, suggests potential applications in various pharmacological contexts. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- IUPAC Name : (S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol hydrochloride

- Molecular Formula : C₈H₁₈ClNO

- Molar Mass : 179.69 g/mol

- Purity : Typically available at 97% purity .

Research indicates that (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol hydrochloride may interact with various biological pathways, particularly those involving neurotransmitter modulation and enzyme inhibition. Its structural characteristics allow it to potentially act as an agonist or antagonist at specific receptors.

Pharmacological Applications

- Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Cardiovascular Effects : There is emerging evidence that it may influence cardiovascular health by affecting vascular tone and endothelial function.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that (2S)-2-amino-4-(1-methylcyclopropyl)butan-1-ol hydrochloride exhibited neuroprotective effects in ischemic stroke models. The compound significantly reduced infarct volume and improved neurological outcomes compared to control groups .

Study 2: Cardiovascular Impact

In a separate investigation, the compound was shown to modulate plasma kallikrein pathways, which are critical in coagulation and inflammation processes. This modulation suggests potential therapeutic benefits in conditions characterized by hypercoagulability, such as myocardial infarction .

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced infarct volume in stroke models | Storini et al., 2006 |

| Cardiovascular Modulation | Influence on plasma kallikrein pathways | De Simoni et al., 2004 |

| Inflammation Reduction | Potential reduction in inflammatory markers | Zausinger et al., 2003 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.